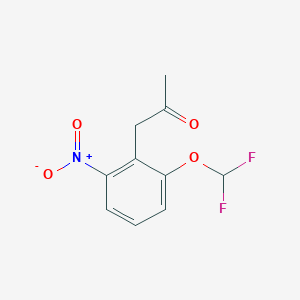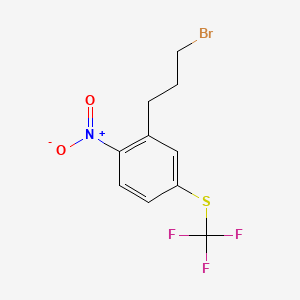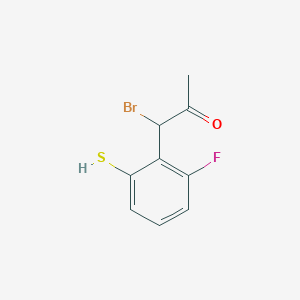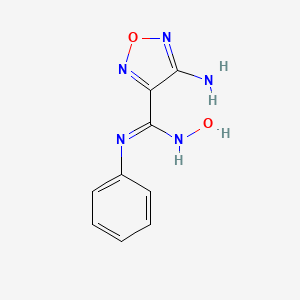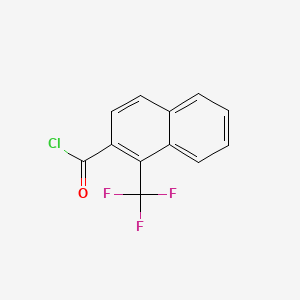
2,2,2-Trifluoro-1-(7-methoxy-1H-indol-3-YL)ethan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,2-Trifluoro-1-(7-methoxy-1H-indol-3-YL)ethan-1-amine is a chemical compound with the molecular formula C11H11F3N2O It is characterized by the presence of a trifluoromethyl group, a methoxy group, and an indole moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone in the presence of an acid catalyst . The specific conditions for the synthesis of this compound may vary, but generally include the use of methanesulfonic acid under reflux conditions in methanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the Fischer indole synthesis or similar synthetic routes to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2,2,2-Trifluoro-1-(7-methoxy-1H-indol-3-YL)ethan-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The trifluoromethyl and methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The specific conditions depend on the desired reaction and product.
Major Products
The major products formed from these reactions vary based on the type of reaction. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of substituted derivatives.
Aplicaciones Científicas De Investigación
2,2,2-Trifluoro-1-(7-methoxy-1H-indol-3-YL)ethan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2,2,2-Trifluoro-1-(7-methoxy-1H-indol-3-YL)ethan-1-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl and methoxy groups play a crucial role in its activity, influencing its binding affinity and reactivity. The indole moiety is known to interact with various biological targets, potentially leading to therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
2,2,2-Trifluoro-1-(3-fluoro-4-methoxyphenyl)ethan-1-amine: This compound has a similar trifluoromethyl group but differs in the position of the methoxy group and the presence of a fluorine atom.
2,2,2-Trifluoro-1-(7-methylimidazo[1,2-a]pyridin-3-yl)ethan-1-one: This compound features an imidazo[1,2-a]pyridine core instead of an indole moiety.
Uniqueness
2,2,2-Trifluoro-1-(7-methoxy-1H-indol-3-YL)ethan-1-amine is unique due to its specific combination of functional groups and the indole moiety
Propiedades
Fórmula molecular |
C11H11F3N2O |
|---|---|
Peso molecular |
244.21 g/mol |
Nombre IUPAC |
2,2,2-trifluoro-1-(7-methoxy-1H-indol-3-yl)ethanamine |
InChI |
InChI=1S/C11H11F3N2O/c1-17-8-4-2-3-6-7(5-16-9(6)8)10(15)11(12,13)14/h2-5,10,16H,15H2,1H3 |
Clave InChI |
UBSPYYUNDBGAHJ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC2=C1NC=C2C(C(F)(F)F)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


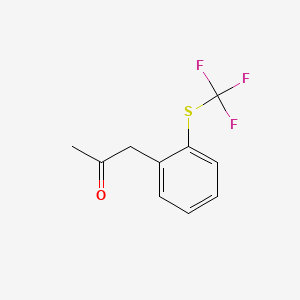
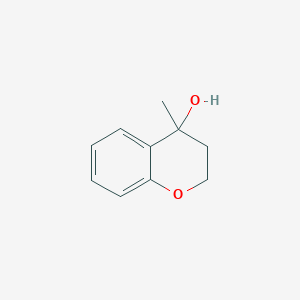
![Tert-butyl 2-amino-3-[4-(hydroxymethyl)phenyl]propanoate](/img/structure/B14060030.png)
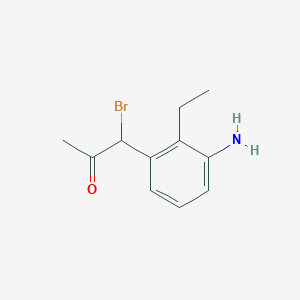
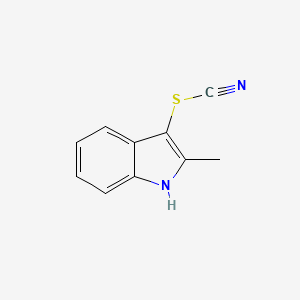
![(R)-1-(1-(Benzo[D][1,3]dioxol-5-YL)ethyl)piperazine 2hcl](/img/structure/B14060050.png)
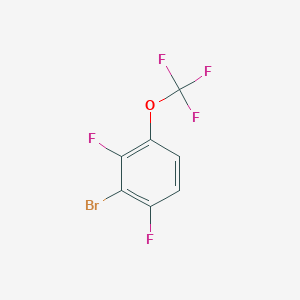
![1H-Benzimidazole, 2-[2-(1H-imidazol-2-yl)phenyl]-](/img/structure/B14060056.png)
